Ethyl (S)-Pyrrolidine-3-carboxylate
Description
Overview of Nitrogen Heterocycles in Contemporary Organic Synthesis
Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com They are fundamental building blocks in organic synthesis, valued for their versatility and reactivity. numberanalytics.com These compounds are widespread in nature and are essential to numerous biological processes. numberanalytics.com Their significance extends to diverse applications in pharmaceuticals, agrochemicals, materials science, and catalysis. numberanalytics.comopenmedicinalchemistryjournal.com Many nitrogen heterocycles exhibit pharmacological and agrochemical properties, and their structural diversity allows for the creation of a wide array of derivatives with distinct characteristics. numberanalytics.com They can serve as intermediates, catalysts, or the final products in various chemical reactions, including substitution, addition, and cycloaddition. numberanalytics.com
The applications of nitrogen-containing heterocycles are extensive, with predominant use as pharmaceuticals, corrosion inhibitors, polymers, agrochemicals, and dyes. openmedicinalchemistryjournal.com Their catalytic behavior also makes them important precursors in the synthesis of other significant organic compounds. openmedicinalchemistryjournal.com In materials science, nitrogen heterocycles are used as building blocks for functional materials like conducting polymers and dyes, and as ligands in catalytic reactions to improve the activity and selectivity of catalysts. numberanalytics.com For instance, nitrogen-heterocyclic carbene (NHC) ligands are extensively studied in catalytic research, particularly in transition metal complexes for various coupling reactions. msesupplies.com
The Pyrrolidine (B122466) Scaffold: Intrinsic Stereochemical Importance and Versatility
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a highly valued scaffold in medicinal chemistry for developing treatments for human diseases. dntb.gov.ua Its prominence is due to several key features: the ability to explore pharmacophore space effectively due to its sp³-hybridization, its contribution to the molecule's stereochemistry, and its increased three-dimensional coverage from the non-planarity of the ring, a phenomenon known as "pseudorotation". dntb.gov.uaresearchgate.netnih.gov The pyrrolidine nucleus is one of the most favored scaffolds in pharmaceutical science and drug design. nih.gov
A critical aspect of the pyrrolidine ring is the stereogenicity of its carbon atoms. nih.gov With four sp³-hybridized carbon atoms, a pyrrolidine ring can have up to four stereocenters, leading to as many as 16 different stereoisomers. rsc.org This stereochemical diversity is crucial because different stereoisomers and the spatial orientation of substituents can result in different biological profiles due to varied binding modes to enantioselective proteins. dntb.gov.uanih.govontosight.ai Consequently, the development of selective reactions to prepare pyrrolidines with multiple stereocenters and complete control over both absolute and relative configuration is vital in drug discovery. rsc.org
The versatility of the pyrrolidine scaffold is further demonstrated by its presence in numerous natural products, especially alkaloids, and its use as ligands for transition metals, organocatalysts, and chiral controllers in asymmetric synthesis. nih.gov The non-essential amino acid L-proline, which contains a chiral center, is frequently used as a building block for producing chiral compounds and as a catalyst in stereoselective synthesis. nih.gov The synthesis of pyrrolidine derivatives is a major focus of research, with methods like 1,3-dipolar cycloaddition of azomethine ylides being extensively studied to control stereoselectivity. nih.govrsc.org
Ethyl (S)-Pyrrolidine-3-carboxylate: A Key Chiral Building Block
This compound is a specific derivative of the pyrrolidine scaffold that holds considerable importance as a chiral building block in organic synthesis. Its defined stereochemistry at the 3-position makes it a valuable precursor for the synthesis of complex chiral molecules with potential applications in pharmaceuticals and materials science.
Chemical Properties and Synthesis
The hydrochloride salt of ethyl pyrrolidine-3-carboxylate is a solid with a melting point between 17-42 °C. sigmaaldrich.com It is an ester, a functional group that allows for a variety of subsequent chemical transformations. sigmaaldrich.com The synthesis of enantiomerically pure forms of such compounds is a key area of research. For instance, the synthesis of optically pure (S)-3-hydroxypyrrolidine, a related compound, can be achieved from optically pure 4-amino-(S)-2-hydroxybutyric acid through a multi-step process involving protection, reduction, deprotection, halogenation, and cyclization. google.com Another approach involves the esterification and subsequent lactam cyclization of a suitable precursor, followed by amide reduction. google.com
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₂ · HCl |
| Molecular Weight | 179.64 g/mol |
| CAS Number | 80028-44-0 |
| Form | Solid |
| Melting Point | 17-42 °C |
| Functional Group | Ester |
Applications in Research and Development
The pyrrolidine scaffold, and by extension derivatives like this compound, is integral to the discovery of new therapeutic agents. For example, a novel class of human β3-adrenergic receptor agonists was developed by incorporating a pyrrolidine moiety to constrain the ethanolamine (B43304) core, which improved selectivity and metabolic stability. ebi.ac.uk In another study, the replacement of a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group in a known antagonist led to a complete reversal of receptor specificity, highlighting the subtle yet profound impact of structural modifications on the pyrrolidine core. nih.gov Structure-activity relationship studies have further shown that modifications to the pyrrolidine ring and its substituents can significantly enhance the affinity and selectivity of drug candidates. nih.gov
The ester group in this compound provides a versatile handle for further synthetic manipulations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to various amide derivatives. These transformations allow for the incorporation of the pyrrolidine ring system into larger and more complex molecular frameworks while preserving the critical stereochemical information at the 3-position.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (3S)-pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEUOPWWEODARH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238706 | |
| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807380-84-2 | |
| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807380-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, ethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ethyl S Pyrrolidine 3 Carboxylate As a Chiral Building Block in Advanced Organic Synthesis
Precursor for Structurally Complex Chiral Molecules and Scaffolds
The inherent chirality of ethyl (S)-pyrrolidine-3-carboxylate makes it an ideal precursor for the synthesis of more complex chiral molecules and scaffolds. The pyrrolidine (B122466) ring is a common structural motif in numerous biologically active natural products and synthetic drugs. Its defined stereochemistry is often essential for potent and selective biological activity.
Researchers utilize this building block in the synthesis of compounds targeting the central nervous system and as enzyme inhibitors. For instance, derivatives of pyrrolidine-3-carboxylic acid have been investigated for their potential as antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), which are important targets in neuroscience research. nih.gov The synthesis of these complex analogs often involves multiple steps where the pyrrolidine core, originating from this compound or a related derivative, is further functionalized. nih.gov
The development of organocatalytic methods has further expanded the utility of this chiral synthon. Asymmetric Michael addition reactions have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, demonstrating the versatility of the pyrrolidine-3-carboxylate scaffold in building stereochemically dense molecules. rsc.orgresearchgate.net These methods allow for the concise synthesis of valuable derivatives with high enantiomeric excess. rsc.org
Strategic Functionalization via Ester Group Reactivity
The ethyl ester group of this compound is a key handle for a variety of chemical transformations. Its reactivity allows for alkylation, acylation, and reduction, each leading to a distinct class of chiral derivatives with broad applications in organic synthesis.
While the primary focus of functionalization is often on the nitrogen atom or transformations of the ester, C-alkylation of related pyrrolidine systems has been demonstrated. For example, catalyst-tuned hydroalkylation reactions of 3-pyrrolines can yield chiral C2 or C3-alkylated pyrrolidines, showcasing methods to introduce alkyl groups onto the pyrrolidine ring itself. organic-chemistry.org More directly, photocatalytic methods have been developed for the selective sp3 C–H alkylation of N-protected pyrrolidines, offering a modern approach to creating C-C bonds at positions that are traditionally difficult to functionalize. princeton.edu
The secondary amine of the pyrrolidine ring is readily acylated to form a wide range of N-acyl derivatives and amides. This transformation is fundamental in medicinal chemistry for building complex molecules and modifying the properties of the parent compound. Amide synthesis can be achieved through various coupling reagents that activate the carboxylic acid partner for reaction with the pyrrolidine's secondary amine. organic-chemistry.orggoogle.com For example, the reaction of pyrrolidine derivatives with activated carboxylic acids or acid chlorides is a standard method for creating amide bonds. nih.govgoogle.com This strategy was employed in the discovery of potent and selective endothelin (ET) receptor antagonists, where the pyrrolidine core was N-acylated with various side chains to explore structure-activity relationships. nih.gov
The ester functionality of this compound can be reduced to afford other important chiral building blocks.
Reduction to Chiral Pyrrolidinols: Reduction of the ethyl ester group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding chiral alcohol, (S)-pyrrolidin-3-ylmethanol. This transformation converts the ester into a primary alcohol, which serves as a versatile intermediate for further synthetic manipulations, such as oxidation or etherification, while preserving the critical C3 stereocenter.
Conversion to Chiral Pyrrolidine-3-amines: The ester group can be converted into an amine through a multi-step sequence, often involving its transformation into an amide followed by a Hoffman rearrangement or a Curtius rearrangement of a corresponding acyl azide. A more direct approach involves converting the carboxylic acid (obtained from ester hydrolysis) to an isocyanate which is then hydrolyzed. These synthetic routes provide access to (S)-pyrrolidine-3-amine, a valuable chiral diamine scaffold. The carbamate (B1207046) derivative, (S)-tert-Butyl pyrrolidin-3-ylcarbamate, is a commercially available and commonly used intermediate for accessing this amine functionality in a protected form. bldpharm.com
Table 1: Key Functionalization Reactions of this compound
| Reaction Type | Reagents/Conditions | Product Class |
| N-Acylation | Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | N-Acyl Pyrrolidine Derivatives |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (S)-Pyrrolidin-3-ylmethanol |
| Hydrolysis | Acid or Base (e.g., NaOH, HCl) | (S)-Pyrrolidine-3-carboxylic acid |
| Conversion to Amine | Multi-step sequences (e.g., Curtius rearrangement) | (S)-Pyrrolidine-3-amine derivatives |
Utility in the Stereoselective Construction of Diverse Chemical Entities
The true value of this compound lies in its application to the stereoselective synthesis of a wide range of chemical structures. Its derivatives are key components in the synthesis of pharmaceuticals and complex organic molecules. nih.gov The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, and having access to it in an enantiomerically pure form is crucial.
For example, stereoselective syntheses of densely substituted pyrrolidines have been achieved through [3+2] cycloaddition reactions, where the chiral information can be controlled to generate multiple new stereocenters with high diastereoselectivity. acs.org Furthermore, pyrrolidine-3-carboxylic acid derivatives are central to the development of specific enzyme inhibitors and receptor antagonists. nih.gov In one notable example, structure-activity relationship studies on pyrrolidine-based compounds led to the identification of a potent and highly selective ET(B) receptor antagonist with potential therapeutic applications. nih.gov The synthesis of these complex molecules relies on the strategic functionalization of the chiral pyrrolidine core, often starting from precursors like this compound.
Derivatization Chemistry and Reaction Pathways of Ethyl S Pyrrolidine 3 Carboxylate
Ester Hydrolysis and Transesterification Reactions
The ethyl ester group of Ethyl (S)-Pyrrolidine-3-carboxylate serves as a convenient precursor to the corresponding carboxylic acid or other esters through hydrolysis and transesterification, respectively. These transformations are fundamental steps in modifying the core structure for further elaboration.
Ester Hydrolysis: The saponification of the ethyl ester to yield (S)-pyrrolidine-3-carboxylic acid is a common and straightforward transformation. This reaction can be effectively carried out under both acidic and basic conditions. Basic hydrolysis is typically preferred to minimize side reactions and is often accomplished by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the resulting carboxylate salt. doubtnut.com Acid-catalyzed hydrolysis, using mineral acids like hydrochloric acid (HCl), also effectively cleaves the ester to furnish the free carboxylic acid and ethanol (B145695). The resulting (S)-pyrrolidine-3-carboxylic acid is a key intermediate for subsequent reactions, such as amide bond formation.
Transesterification: While less common than hydrolysis, transesterification can be employed to convert the ethyl ester into other alkyl esters. This reaction is typically driven by using a large excess of the desired alcohol under either acid or base catalysis. This pathway can be useful for altering the steric or electronic properties of the ester group or for introducing a different protecting group.
Table 1: Representative Ester Hydrolysis Reaction
| Reactant | Reagents & Conditions | Product |
| This compound | 1. NaOH (aq) 2. HCl (aq) | (S)-Pyrrolidine-3-carboxylic acid |
Amidation Reactions and Formation of Pyrrolidine-3-carboxamides
The conversion of the ester functionality into an amide is a crucial transformation that enables the connection of the pyrrolidine (B122466) scaffold to various amine-containing fragments. The resulting (S)-pyrrolidine-3-carboxamides are prevalent in numerous biologically active compounds. Direct aminolysis of the ester can be achieved by heating it with a primary or secondary amine. However, this method often requires harsh conditions and is not broadly applicable.
A more common and efficient approach involves a two-step sequence. First, the ethyl ester is hydrolyzed to the free (S)-pyrrolidine-3-carboxylic acid as described previously. The resulting acid is then coupled with a desired amine using standard peptide coupling reagents. This method is highly versatile and allows for the formation of a wide range of amide derivatives under mild conditions. In some syntheses, the pyrrolidine nitrogen is first protected (e.g., with a Boc group) before hydrolysis and subsequent amidation. For instance, the synthesis of certain endothelin receptor antagonists involves the coupling of a protected pyrrolidine-3-carboxylic acid core with various complex amines, highlighting the importance of this transformation in drug discovery. nih.gov
Table 2: General Scheme for Amide Formation
| Starting Material | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product |
| This compound | Base or Acid Hydrolysis | (S)-Pyrrolidine-3-carboxylic acid | Amine (R-NH₂), Coupling Agent (e.g., EDC, HATU) | (S)-Pyrrolidine-3-carboxamide derivative |
Other Functional Group Transformations within the Pyrrolidine Ring System
Beyond manipulations of the ester group, the pyrrolidine ring itself offers sites for further functionalization, primarily at the ester carbon and the ring nitrogen.
Reduction of the Ester: The ester group can be readily reduced to a primary alcohol, yielding (S)-pyrrolidin-3-ylmethanol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. masterorganicchemistry.comlibretexts.orglumenlearning.com The resulting chiral alcohol provides a new point for synthetic diversification, allowing for etherification, oxidation to an aldehyde, or conversion into a leaving group for nucleophilic substitution reactions. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. lumenlearning.com
Functionalization of the Pyrrolidine Nitrogen: The secondary amine within the pyrrolidine ring is a nucleophilic site that can be readily functionalized through N-acylation, N-alkylation, or by the introduction of a protecting group. N-acylation can be achieved with acyl chlorides or anhydrides, while N-alkylation can be performed using alkyl halides. Protecting the nitrogen, for example as a tert-butyloxycarbonyl (Boc) carbamate (B1207046), is a common strategy to prevent its interference in subsequent reactions targeting the ester group. nih.gov For example, the synthesis of certain pharmaceutical intermediates involves the protection of the pyrrolidine nitrogen with a benzyl (B1604629) group, which can be later removed by hydrogenolysis. google.com These modifications not only serve as a protecting group strategy but also allow for the introduction of diverse substituents that can significantly influence the biological activity of the final molecule.
Table 3: Key Functional Group Transformations
| Reaction Type | Reactant | Reagents & Conditions | Product |
| Ester Reduction | This compound | 1. LiAlH₄, THF 2. Aqueous workup | (S)-Pyrrolidin-3-ylmethanol |
| N-Boc Protection | This compound | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base | (S)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid ethyl ester |
| N-Benzylation | This compound | Benzyl bromide, Base | (S)-1-Benzylpyrrolidine-3-carboxylic acid ethyl ester |
Computational Chemistry and Mechanistic Elucidation Studies
Molecular Modeling and Conformational Analysis of Ethyl (S)-Pyrrolidine-3-carboxylate
Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of this compound and its influence on reactivity. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. The preferred conformation is determined by a delicate balance of torsional strain and steric interactions between the substituents.
Quantum Chemical Investigations of Reaction Mechanisms and Stereoselectivity
Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving this compound and rationalizing the observed stereoselectivity. While direct computational studies on this specific ester are not abundant, valuable insights can be drawn from investigations into its parent compound, (S)-pyrrolidine-3-carboxylic acid, a well-known organocatalyst.
In reactions like the Mannich reaction, the carboxylic acid moiety of the catalyst plays a crucial role in stabilizing the transition state through hydrogen bonding. nih.govacs.org For instance, it can act as a proton shuttle, facilitating the reaction and controlling the stereochemical outcome. nih.govacs.org When the carboxylic acid is esterified to form this compound, this hydrogen-bonding capability is removed. Computational models would predict a significant alteration in the reaction mechanism and stereoselectivity. The ester group, being bulkier and electronically different from a carboxylic acid, would exert its influence through steric hindrance and different electrostatic interactions.
DFT calculations on related systems have shown that the facial selectivity of attack on an enamine formed from a pyrrolidine catalyst is highly dependent on the substituents on the pyrrolidine ring. nih.gov These studies highlight the importance of the catalyst's conformation in the transition state. For example, in proline-catalyzed reactions, the anti-transition state is often favored due to a more planar enamine structure and stabilizing electrostatic interactions. nih.govacs.org The substitution pattern on the pyrrolidine ring, such as in this compound, would be a key factor in determining the preferred transition state geometry and thus the stereochemical outcome of the reaction.
| Reaction Type | Catalyst/Reactant Feature | Computational Finding | Reference |
| Mannich Reaction | Carboxylic acid on pyrrolidine | Stabilizes developing alkoxide via proton donation and electrostatic interactions. | nih.govacs.org |
| Mannich Reaction | Pyrrolidine ring conformation | Distortion of the pyrrolidine ring in the syn transition state leads to higher energy. | nih.gov |
Ligand-Substrate Interaction Rationalization through Computational Methods
Computational methods are also employed to understand and rationalize the interactions between this compound, or its derivatives, and other molecules, such as metal catalysts or biological receptors. These interactions are fundamental to the compound's application in catalysis and medicinal chemistry.
For instance, in the context of asymmetric catalysis, the pyrrolidine scaffold can serve as a chiral ligand for a metal center. Computational studies can model the coordination of the ligand to the metal and the subsequent interaction of this complex with a substrate. These models can help to explain the observed enantioselectivity by identifying the lowest energy transition state leading to the major product. A study on a [3+2] cycloaddition reaction highlighted the importance of the interaction between an oxygen atom of a sulfinyl group on a related chiral reactant and a silver atom of a metallodipole in controlling diastereoselectivity. acs.org
In palladium-catalyzed reactions, such as hydroamination, the nature of the ligand is critical in determining the regioselectivity and enantioselectivity of the transformation. acs.orgacs.org Computational studies can rationalize why certain ligands favor specific reaction pathways. For example, they can elucidate the role of ligand-to-ligand hydrogen transfer processes or the steric and electronic effects of the ligand in directing the outcome of the reaction. acs.orgacs.org While not directly studying this compound, these computational approaches provide a framework for understanding how it could function as a ligand and how its structure would influence the outcome of a catalytic cycle.
| System | Interaction Studied | Computational Insight | Reference |
| Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Influence of N-tert-butanesulfinyl group on diastereoselectivity | Interaction between the oxygen atom of the sulfinyl group and the silver atom of the metallodipole influences the transition state energy. | acs.org |
| Palladium-Catalyzed Hydroamination | Ligand effect on regioselectivity | Ligand structure can favor different mechanistic pathways, such as a ligand-to-ligand hydrogen transfer process. | acs.orgacs.org |
Applications in Asymmetric Catalysis As a Chiral Ligand or Organocatalyst
Development of Novel Chiral Catalytic Systems Incorporating Pyrrolidine (B122466) Derivatives
The field of organocatalysis has seen a dramatic expansion in the development of new catalytic systems, with pyrrolidine derivatives at the forefront of this research. The fundamental structure of (S)-proline, a closely related natural amino acid, established the pyrrolidine ring as a powerful motif for inducing asymmetry. nih.gov Building on this foundation, researchers have systematically modified the pyrrolidine scaffold, as found in Ethyl (S)-Pyrrolidine-3-carboxylate, to optimize catalytic activity, selectivity, and substrate scope. mdpi.com
Modifications often involve the introduction of bulky substituents or additional functional groups onto the pyrrolidine ring. These modifications serve to create a well-defined chiral pocket around the catalytic site, which enhances stereochemical control during the reaction. For instance, bifunctional organocatalysts are a significant class of catalysts derived from pyrrolidine structures. These catalysts possess both a nucleophilic/electrophilic activating group (the pyrrolidine nitrogen) and another functional group, such as a hydrogen-bond donor (e.g., an amide, thiourea, or alcohol), which can interact with the substrate to further organize the transition state. mdpi.com This dual activation strategy often leads to superior enantioselectivity and diastereoselectivity.
The synthesis of these advanced catalysts frequently begins with commercially available chiral pyrrolidine precursors like this compound or its corresponding acid. The ester or carboxylic acid group at the 3-position provides a convenient handle for elaboration, allowing for the attachment of various chemical moieties to fine-tune the catalyst's steric and electronic properties. This synthetic flexibility has enabled the creation of extensive libraries of pyrrolidine-based catalysts, driving the discovery of new and efficient asymmetric transformations.
Role of the Pyrrolidine Motif in Enamine and Iminium Ion Catalysis
The catalytic power of the secondary amine within the pyrrolidine ring is most prominently demonstrated through two key activation modes: enamine catalysis and iminium ion catalysis. These mechanisms represent the cornerstone of aminocatalysis and are fundamental to the broad utility of catalysts derived from this compound.
Enamine Catalysis: In this mode, the chiral secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound, such as a ketone or an aldehyde, to form a nucleophilic enamine intermediate. The formation of the enamine raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it more reactive towards electrophiles. The chiral environment provided by the catalyst scaffold then directs the approach of the electrophile to one face of the enamine, leading to the formation of a new stereocenter with high enantioselectivity. After the reaction, the catalyst is regenerated through hydrolysis of the resulting iminium ion.
Iminium Ion Catalysis: This activation mode is typically employed for α,β-unsaturated carbonyl compounds. The pyrrolidine catalyst condenses with the unsaturated aldehyde or ketone to form a positively charged iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and activating it towards attack by nucleophiles. The steric bulk of the catalyst's substituents effectively shields one face of the iminium ion, forcing the nucleophile to attack from the less hindered face, thus ensuring high stereocontrol. The catalyst is subsequently regenerated upon hydrolysis of the C-N bond.
The ability to switch between these two powerful activation modes by simply changing the substrate from a saturated to an α,β-unsaturated carbonyl compound makes pyrrolidine-based catalysts exceptionally versatile tools in organic synthesis.
Enantioselective Transformations Mediated by this compound-Derived Catalysts
Catalysts synthesized from the (S)-pyrrolidine-3-carboxylate scaffold have proven effective in a variety of important carbon-carbon bond-forming reactions. The predictable stereochemical outcomes and high efficiencies of these transformations underscore the value of this chiral building block.
One of the most significant applications is in the asymmetric Michael addition , a key reaction for the formation of 1,5-dicarbonyl compounds and related structures. Organocatalysts derived from the pyrrolidine core can activate α,β-unsaturated aldehydes via iminium ion formation, facilitating the conjugate addition of nucleophiles like nitroalkanes or other carbon nucleophiles with high enantioselectivity. For example, the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates has been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org In one instance, this method yielded 5-methylpyrrolidine-3-carboxylic acid with an impressive 97% enantiomeric excess (ee). rsc.orgresearchgate.net
The asymmetric aldol (B89426) reaction is another cornerstone transformation mediated by these catalysts. Operating through an enamine mechanism, the pyrrolidine catalyst activates a ketone or aldehyde donor, which then adds to an aldehyde acceptor. The chiral environment of the catalyst dictates the facial selectivity of the addition, leading to the formation of chiral β-hydroxy carbonyl compounds. Densely substituted pyrrolidines, which can be synthesized from precursors like (S)-pyrrolidine-3-carboxylate, have been tested as organocatalysts in the direct aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde. acs.org These catalysts have demonstrated the ability to achieve quantitative conversion with notable levels of diastereoselectivity and enantioselectivity. acs.org
The following tables summarize representative findings for these transformations using catalysts based on the pyrrolidine scaffold.
Table 1: Asymmetric Michael Addition to Enones Catalyzed by Pyrrolidine Derivatives
| Catalyst Type | Substrate 1 (Nucleophile) | Substrate 2 (Acceptor) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Bifunctional Thiourea | Nitromethane | Chalcone | 95 | - | 94 | General finding |
| Diarylprolinol Silyl (B83357) Ether | Dimethyl Malonate | trans-β-Nitrostyrene | 98 | - | 96 | General finding |
| (S)-Pyrrolidine-based | Nitroalkane | 4-Oxo-2-enoate | High | - | up to 97 | rsc.org |
Table 2: Asymmetric Aldol Reactions Catalyzed by Pyrrolidine Derivatives
| Catalyst Type | Substrate 1 (Donor) | Substrate 2 (Acceptor) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| (S)-Proline | Acetone | 4-Nitrobenzaldehyde | 68 | - | 76 | General finding |
| Diarylprolinol Silyl Ether | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 99:1 (anti/syn) | 99 | General finding |
| Densely Substituted Pyrrolidine | Cyclohexanone | 4-Nitrobenzaldehyde | Quantitative | Moderate | Moderate | acs.org |
Q & A
Q. What are the standard synthetic routes for Ethyl (S)-Pyrrolidine-3-carboxylate, and how are stereochemical outcomes controlled?
- Methodological Answer : A common route involves chiral resolution of diastereomeric intermediates. For example, ethyl 1-benzyl-4-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)pyrrolidine-3-carboxylate can be resolved via chromatography, followed by hydrogenolysis (Pd(OH)₂/C, EtOH, 23°C, 18 h) to remove protecting groups. Boc-protection (Boc₂O, 1.05 equiv) and hydrolysis (LiOH, H₂O₂, THF–H₂O, 23°C, 5 h) yield enantiopure (S)-pyrrolidine derivatives . Key steps:
- Use of chiral auxiliaries to enforce stereochemical control.
- Catalytic hydrogenation to preserve chirality during deprotection.
Q. How is the enantiomeric purity of this compound confirmed?
- Methodological Answer : Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry. For instance, resolving diastereomers using columns like Chiralpak® IA/IB under isocratic conditions (hexane:isopropanol, 90:10) provides baseline separation. Polarimetric data (e.g., specific rotation [α]ᴅ²⁵) should align with literature values for the (S)-enantiomer .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry and absence of impurities (e.g., residual solvents). For pyrrolidine derivatives, characteristic peaks include δ ~3.5–4.2 ppm (ester -OCH₂CH₃) and δ ~1.2–1.4 ppm (ester methyl group) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile:water gradients) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₇H₁₃NO₂ at m/z 158.1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during this compound synthesis?
- Methodological Answer : Racemization often occurs under basic or high-temperature conditions. Mitigation strategies:
Q. How should researchers resolve contradictions in spectroscopic data for pyrrolidine derivatives?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting patterns) arise from dynamic effects or impurities. Steps:
- Variable Temperature (VT) NMR : Identify conformational exchange (e.g., ring puckering in pyrrolidine) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.
- X-ray Crystallography : Resolve ambiguities using single-crystal structures (e.g., recrystallization from ethanol yields blocks suitable for diffraction) .
Q. What strategies stabilize hygroscopic intermediates during this compound synthesis?
- Methodological Answer : Hydrochloride salt formation (e.g., ethyl pyrrolidine-3-carboxylate hydrochloride) improves stability. Handling protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
